

The Function of BI-1002494: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	BI1002494	
Cat. No.:	B606068	Get Quote

Core Function: A Potent and Selective Spleen Tyrosine Kinase (SYK) Inhibitor

BI-1002494 is a novel, potent, and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1] With a high degree of specificity, this compound serves as a critical tool for researchers and drug development professionals investigating the multifaceted roles of SYK in various physiological and pathological processes. SYK is a non-receptor cytoplasmic tyrosine kinase predominantly expressed in hematopoietic cells and is a key mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR), Fc receptors (FcR), and integrins.[2][3] By inhibiting SYK, BI-1002494 effectively modulates immune cell activation, proliferation, and inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of BI-1002494, highlighting its potency and selectivity.

Table 1: In Vitro Potency of BI-1002494



Target	Assay	IC50 (nM)	Reference
SYK	Kinase Assay	0.8	[2]
Human Basophils (anti-DNP/BSA- induced CD63 expression)	Whole Blood Assay	115	[1]
Human B-cells (anti- IgD-induced CD69 expression)	Whole Blood Assay	810	[1]
Rat Basophils (anti- DNP/BSA-induced degranulation)	323	[1][4]	
Human Basophils (anti-DNP stimulation, healthy subjects)	Basophil Activation Test	497	[5]
Human Basophils (anti-IgE stimulation, healthy subjects)	Basophil Activation Test	1080	[5]
Human Basophils (anti-DNP stimulation, asthmatic subjects)	Basophil Activation Test	287	[5]
Human Basophils (anti-IgE stimulation, asthmatic subjects)	Basophil Activation Test	683	[5]

Table 2: In Vivo Efficacy of BI-1002494 in Rat Models



Model	Endpoint	Dose	Efficacy	Trough Plasma Concentrati on for Full Efficacy (nM)	Reference
Ovalbumin (OVA)- Induced Airway Inflammation	90% reduction of BAL eosinophils	30 mg/kg (b.i.d.)	90%	340	[1][2][4]
Collagen- Induced Arthritis (CIA)	Full efficacy	Not specified	Full	1400	[1][4]

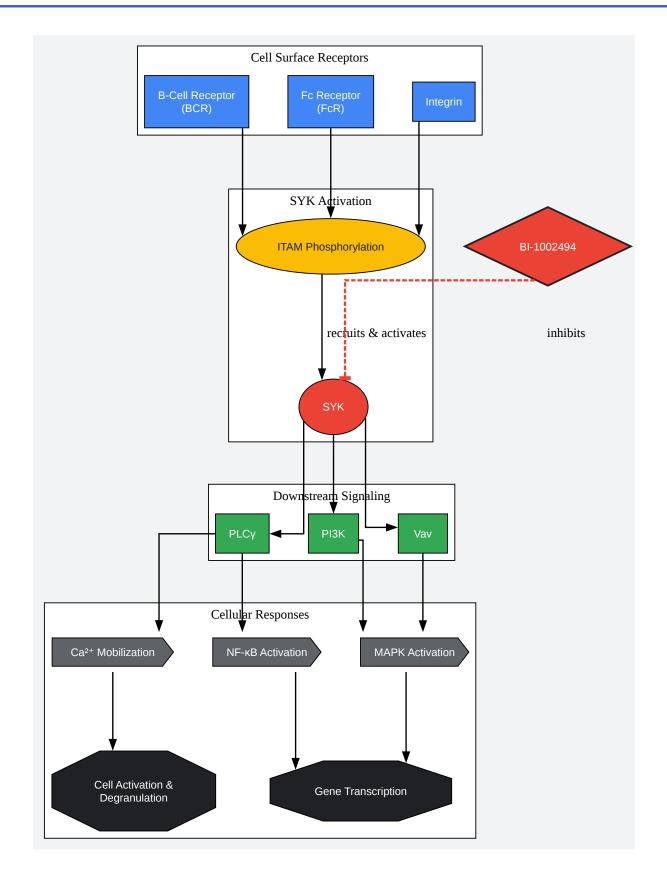
Table 3: Selectivity Profile of BI-1002494

Panel	Hit Criteria	Results	Reference
Invitrogen® Kinase Panel (239 kinases)	> 50% inhibition @ 1 μM	23 kinases	[3]
Eurofins Safety Panel 44™	> 50% inhibition @ 10 μΜ	3/56 targets (M1 (h): 70%, A1 (h): 63%, A2A (h): 59%)	[2]

Signaling Pathways

BI-1002494 exerts its function by inhibiting the catalytic activity of SYK, thereby disrupting the downstream signaling cascades initiated by immunoreceptor activation.





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Caption: SYK Signaling Pathway Inhibition by BI-1002494.



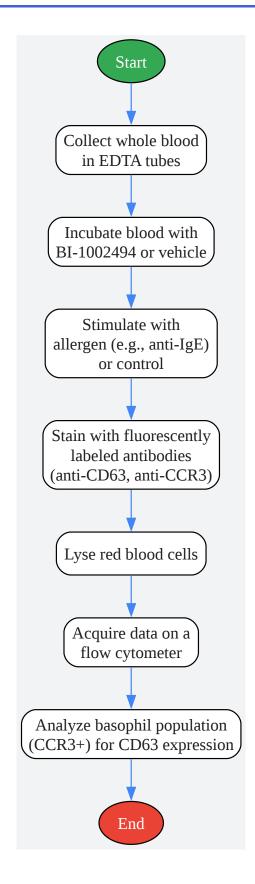
Experimental Protocols

Detailed methodologies for key experiments are provided below.

Basophil Activation Test (BAT)

This in vitro assay measures the activation of basophils in whole blood in response to an allergen, quantified by the upregulation of surface markers such as CD63.





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Caption: Workflow for the Basophil Activation Test.



Protocol Details:

- Blood Collection: Whole blood is collected from healthy or asthmatic subjects into EDTAcontaining tubes.[5]
- Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with varying concentrations of BI-1002494 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
- Stimulation: Basophils are stimulated with an appropriate allergen, such as anti-dinitrophenyl (DNP) IgE followed by DNP-BSA, or anti-IgE antibody, for a defined period (e.g., 15-30 minutes) at 37°C.[5] A negative control (buffer) and a positive control (e.g., fMLP) are included.
- Staining: The reaction is stopped by placing the tubes on ice. The cells are then stained with fluorescently-labeled monoclonal antibodies to identify basophils (e.g., anti-CCR3 or anti-CRTH2) and to quantify their activation (e.g., anti-CD63).[6]
- Lysis and Fixation: Red blood cells are lysed using a lysis buffer, and the remaining leukocytes may be fixed with a suitable fixative.
- Flow Cytometry: Samples are acquired on a flow cytometer. Basophils are gated based on their characteristic forward and side scatter properties and expression of basophil-specific markers. The percentage of CD63-positive basophils is then determined.

Ovalbumin (OVA)-Induced Airway Inflammation in Rats

This in vivo model is used to assess the efficacy of anti-inflammatory compounds in an allergic asthma-like condition.

Protocol Details:

- Sensitization: Male Wistar rats are sensitized by intraperitoneal injections of ovalbumin (OVA) adsorbed to aluminum hydroxide on specific days (e.g., day 0 and day 7).[7]
- Challenge: On subsequent days (e.g., starting from day 14), the sensitized rats are challenged with aerosolized OVA for a defined period (e.g., 20 minutes) on multiple



occasions.[8]

- Treatment: BI-1002494 or vehicle is administered to the rats, typically orally (p.o.) or twice daily (b.i.d.), throughout the challenge period.
- Endpoint Analysis: 24-48 hours after the final OVA challenge, various endpoints are assessed:
 - Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.[2]
 - Lung Histology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and mucus production.
 - Airway Hyperresponsiveness: In some studies, airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine) is measured.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the therapeutic potential of novel drug candidates.

Protocol Details:

- Immunization: Male Wistar or other susceptible rat strains are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[9]
- Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given on a subsequent day (e.g., day 7 or 21).[9][10]
- Treatment: Dosing with BI-1002494 or vehicle is initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of arthritis).
- Clinical Assessment: The development and severity of arthritis are monitored regularly by scoring the paws for erythema and swelling. Body weight and paw thickness may also be measured.



- Endpoint Analysis: At the end of the study, various parameters are evaluated:
 - Histopathology: The joints are collected, fixed, decalcified, sectioned, and stained to assess synovial inflammation, cartilage damage, and bone erosion.
 - Biomarkers: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies can be measured.
 - Radiography/Micro-CT: Imaging techniques can be used to visualize and quantify bone and joint destruction.[10]

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